molecular formula C8H10N2O B13113916 1-(3,6-Dimethylpyridazin-4-yl)ethanone CAS No. 91544-05-7

1-(3,6-Dimethylpyridazin-4-yl)ethanone

Cat. No.: B13113916
CAS No.: 91544-05-7
M. Wt: 150.18 g/mol
InChI Key: GOPHTLUTFFNJLI-UHFFFAOYSA-N
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Description

1-(3,6-Dimethylpyridazin-4-yl)ethanone is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 6 on the pyridazine ring and an ethanone group at position 4. The molecular formula of this compound is C8H10N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridazin-4-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylpyridazine and acetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as aluminum chloride.

    Procedure: The 3,6-dimethylpyridazine is reacted with acetyl chloride in the presence of the catalyst, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dimethylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the pyridazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

1-(3,6-Dimethylpyridazin-4-yl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(3,6-Dimethylpyridazin-4-yl)ethanone can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds like 3,6-dimethylpyridazine and 4-acetylpyridazine share structural similarities but differ in their functional groups and reactivity.

    Pyridine Derivatives: Compounds like 3,6-dimethylpyridine have a similar ring structure but lack the additional nitrogen atom, leading to different chemical properties.

    Pyrazine Derivatives: Compounds like 3,6-dimethylpyrazine have a similar nitrogen-containing ring but differ in their substitution patterns and reactivity.

Properties

CAS No.

91544-05-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3,6-dimethylpyridazin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-4-8(7(3)11)6(2)10-9-5/h4H,1-3H3

InChI Key

GOPHTLUTFFNJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C)C(=O)C

Origin of Product

United States

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